2,2,3,4,4,4-Hexafluorobutyl acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

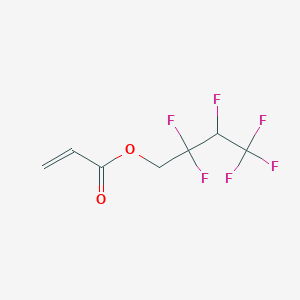

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,4,4,4-hexafluorobutyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F6O2/c1-2-4(14)15-3-6(9,10)5(8)7(11,12)13/h2,5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVLEDTVXAGBJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86227-80-7 | |

| Record name | 2,2,3,4,4,4-Hexafluorobutyl acrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86227-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10379310 | |

| Record name | 1H,1H,3H-Perfluorobutyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54052-90-3 | |

| Record name | 1H,1H,3H-Perfluorobutyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,4,4,4-hexafluorobutyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,2,3,4,4,4-Hexafluorobutyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA), a fluorinated monomer of significant interest in materials science and various advanced applications. The document details the synthesis of HFBA via two primary routes: direct esterification of 2,2,3,4,4,4-hexafluorobutanol with acrylic acid and reaction with acryloyl chloride. It includes detailed, adaptable experimental protocols for both methods. Furthermore, this guide summarizes the key physicochemical properties of the monomer and discusses its polymerization behavior, particularly through controlled radical polymerization techniques. The properties of the resulting polymer, poly(2,2,3,4,4,4-Hexafluorobutyl acrylate), are also presented, highlighting its potential for creating materials with tailored surface properties and thermal stability. All quantitative data is presented in clear, tabular format, and key processes are visualized using diagrams generated with Graphviz.

Physicochemical Properties of this compound

This compound is a colorless liquid with the chemical formula C₇H₆F₆O₂.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 236.11 g/mol [1][2][3] |

| CAS Number | 54052-90-3[1][2][3] |

| Appearance | Transparent, colorless liquid[1][4] |

| Density | 1.389 g/mL at 25 °C[1][3] |

| Boiling Point | 40-43 °C at 8-11 hPa[1][3] |

| Refractive Index (n20/D) | 1.352[3] |

| Flash Point | 60 °C (closed cup)[1][3] |

| Purity | Typically ≥ 95-98%[3][4][5] |

| Inhibitor | Often contains ~100 ppm 4-tert-butylcatechol[3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2,2,3,4,4,4-hexafluorobutanol with either acrylic acid or a more reactive derivative like acryloyl chloride.

Synthesis via Direct Esterification

This method involves the direct reaction of 2,2,3,4,4,4-hexafluorobutanol with an excess of acrylic acid. The reaction is catalyzed by a strong acid and driven to completion by the removal of water. A patent describing the synthesis of similar fluorinated methacrylates suggests the use of phosphoric anhydride (B1165640) (P₂O₅) which acts as both a catalyst and a powerful dehydrating agent.

Experimental Protocol:

-

Reaction Setup: A 250 mL three-necked flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

-

Reagent Charging: Charge the flask with acrylic acid (excess, e.g., 1.5-2 equivalents), a polymerization inhibitor (e.g., 0.1 g of di-tert-butyl-p-cresol), and phosphoric anhydride (e.g., 0.2 equivalents).

-

Addition of Alcohol: While stirring the mixture, slowly add 2,2,3,4,4,4-hexafluorobutanol (1 equivalent) to the flask. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to approximately 80-100 °C and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by GC or TLC.

-

Work-up: After cooling to room temperature, the mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and washed sequentially with water, a saturated sodium bicarbonate solution (to remove excess acrylic acid and phosphoric acid), and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Synthesis via Acryloyl Chloride

This method offers a more reactive pathway that can often be performed under milder conditions. 2,2,3,4,4,4-hexafluorobutanol is reacted with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol:

-

Reaction Setup: A 250 mL three-necked flask is equipped with a dropping funnel, a magnetic stirrer, a thermometer, and a nitrogen inlet. The system is maintained under an inert atmosphere.

-

Reagent Charging: Dissolve 2,2,3,4,4,4-hexafluorobutanol (1 equivalent) and triethylamine (B128534) (1.1 equivalents) in a dry, aprotic solvent (e.g., THF or dichloromethane) in the flask.

-

Addition of Acryloyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of acryloyl chloride (1.05 equivalents) in the same solvent dropwise from the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours) or overnight. Monitor the reaction by TLC or GC.

-

Work-up: Filter the reaction mixture to remove the triethylammonium (B8662869) chloride precipitate. Wash the filtrate with water, a dilute HCl solution, a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.

Polymerization of this compound

This compound can be polymerized using various techniques, with controlled radical polymerization methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization being particularly effective for producing well-defined polymers. These methods allow for precise control over molecular weight, polydispersity, and polymer architecture.

Polymerization via ATRP

Experimental Protocol (Example):

-

Reaction Setup: A Schlenk flask is charged with this compound (monomer), an initiator (e.g., ethyl α-bromoisobutyrate), and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).

-

Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Initiation: The catalyst, copper(I) bromide (CuBr), is added to the frozen mixture under a positive pressure of an inert gas (e.g., argon or nitrogen).

-

Polymerization: The flask is sealed and placed in a thermostated oil bath at a specific temperature (e.g., 60-90 °C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired conversion.

-

Termination and Purification: The polymerization is quenched by cooling the flask in an ice bath and exposing the mixture to air. The mixture is then diluted with a suitable solvent (e.g., THF) and passed through a short column of neutral alumina (B75360) to remove the copper catalyst. The polymer is isolated by precipitation into a non-solvent (e.g., methanol (B129727) or hexane), filtered, and dried under vacuum.

Properties and Applications of Poly(this compound)

Poly(this compound) (PHFBA) is a fluorinated polymer with several desirable properties stemming from the presence of the hexafluorobutyl side chains.

| Property | Description |

| Surface Energy | Very low, leading to hydrophobic and oleophobic surfaces. |

| Refractive Index | Low, making it suitable for optical applications such as anti-reflective coatings. |

| Thermal Stability | Generally good, with decomposition temperatures often above 200 °C. |

| Glass Transition Temperature (Tg) | Varies with molecular weight, but typically in the range of 30-60 °C. |

| Solubility | Soluble in fluorinated solvents and some common organic solvents like THF and acetone. |

Applications:

The unique properties of PHFBA make it a valuable material for a range of applications, including:

-

Hydrophobic and anti-fouling coatings: For protecting surfaces from water, oil, and biofouling.

-

Low refractive index materials: In optical fibers and anti-reflective coatings.

-

High-performance elastomers: When copolymerized with other monomers.

-

Surface modifiers: To impart low surface energy to other materials.

-

Components in advanced lithography.

Conclusion

This compound is a versatile fluorinated monomer that can be synthesized through straightforward esterification procedures. Its ability to be polymerized into well-defined polymers with valuable properties such as low surface energy, low refractive index, and good thermal stability makes it a material of great interest for researchers and professionals in various scientific and industrial fields. The detailed protocols and data presented in this guide are intended to facilitate further research and development of novel materials based on this promising monomer.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2,3,4,4,4-Hexafluorobutyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA) is a fluorinated acrylic monomer that plays a significant role in the synthesis of advanced polymers. Its unique structure, characterized by a hexafluorinated butyl group, imparts desirable properties such as low surface energy, high thermal stability, and chemical resistance to the resulting materials.[1][2] These characteristics make HFBA a valuable component in the development of specialty coatings, adhesives, and other materials used in demanding environments, including applications within the pharmaceutical and drug development sectors. This technical guide provides a comprehensive overview of the core physicochemical properties of HFBA, detailed experimental protocols for their determination, and a visual representation of the interplay between these properties.

Core Physicochemical Properties

The physicochemical properties of 2,2,3,4,4,4-Hexafluorobutyl acrylate are fundamental to its reactivity, processability, and the performance of the polymers derived from it. The following tables summarize the key quantitative data available for this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₆O₂ | [1][3] |

| Molecular Weight | 236.11 g/mol | [1][3] |

| Appearance | Colorless, transparent liquid | [1] |

| Density | 1.389 - 1.392 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.352 | [3][4] |

| Boiling Point | 40 - 43 °C at 11 hPa (8.25 mmHg) | [1] |

| Flash Point | 60 °C (140 °F) (closed cup) | [1][4] |

Table 2: Purity and Impurity Profile

| Parameter | Specification | Reference |

| Purity | ≥ 96.0% - 98% | [1][5] |

| Acid Value | ≤ 0.5% | [1] |

| Water Content | ≤ 0.5% | [1] |

Experimental Protocols

The accurate determination of physicochemical properties is crucial for the reliable application of this compound. The following sections detail the methodologies for measuring its key properties. While specific experimental data for HFBA is often cited from literature without detailed procedures, the following represent standard and widely accepted protocols for such determinations.

Determination of Boiling Point (Reduced Pressure)

The boiling point of HFBA is reported at a reduced pressure, which is a common practice for compounds that may decompose or polymerize at their atmospheric boiling point.

Methodology:

A standard method for determining the boiling point of a liquid at reduced pressure involves a vacuum distillation apparatus.

-

Apparatus Setup: A distillation flask containing a small sample of this compound and a few boiling chips is connected to a condenser, a receiving flask, and a vacuum pump. A manometer is included in the system to accurately measure the pressure. A thermometer is placed in the distillation head with the bulb positioned just below the side arm leading to the condenser to ensure an accurate reading of the vapor temperature.

-

Procedure: The system is evacuated to the desired pressure (e.g., 11 hPa). The distillation flask is then gently heated. The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the condenser. This temperature is the boiling point at the recorded pressure.

Determination of Density

The density of a liquid is its mass per unit volume and is typically measured at a specific temperature.

Methodology:

A calibrated pycnometer or a digital density meter is used for accurate density measurements.

-

Apparatus: A pycnometer of a known volume and a high-precision analytical balance.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the liquid is allowed to equilibrate to 25 °C in a temperature-controlled bath.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters a liquid. It is a characteristic property that is dependent on temperature and the wavelength of light used.

Methodology:

An Abbe refractometer is a common instrument for measuring the refractive index of liquids.

-

Apparatus: An Abbe refractometer with a circulating water bath to maintain a constant temperature (20 °C).

-

Procedure:

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

Determination of Viscosity (Not Reported, Representative Protocol)

While the viscosity of HFBA is not explicitly reported in the searched literature, a rotational viscometer would be a suitable instrument for its determination.

Methodology:

-

Apparatus: A rotational viscometer with a suitable spindle and a temperature-controlled sample holder.

-

Procedure:

-

A sample of this compound is placed in the sample holder, and the temperature is stabilized.

-

The appropriate spindle is immersed in the liquid to the marked level.

-

The viscometer is set to a specific rotational speed, and the resulting torque is measured.

-

The viscosity is calculated by the instrument based on the spindle geometry, rotational speed, and measured torque. Measurements can be repeated at different shear rates to determine if the fluid is Newtonian or non-Newtonian.

-

Determination of Vapor Pressure (Not Reported, Representative Protocol)

Methodology:

-

Apparatus: An isoteniscope, which consists of a sample bulb with a U-tube manometer, is placed in a temperature-controlled bath. The isoteniscope is connected to a pressure regulation system and a manometer.

-

Procedure:

-

A sample of this compound is placed in the isoteniscope bulb.

-

The sample is degassed by freezing and evacuating the apparatus.

-

The temperature of the bath is set to the desired value.

-

The external pressure is adjusted until the levels of the liquid in the U-tube of the isoteniscope are equal, indicating that the vapor pressure of the sample is equal to the applied pressure.

-

The pressure is recorded from the external manometer. This process is repeated at various temperatures to obtain a vapor pressure curve.

-

Solubility Profile (Inferred)

Specific solubility data for HFBA in various solvents is not widely published. However, based on the properties of other fluorinated acrylates, a general solubility profile can be inferred. Fluorinated compounds tend to be soluble in fluorinated solvents and some common organic solvents but have limited solubility in water and hydrocarbon solvents.[6]

Expected Solubility:

-

High Solubility: Expected in fluorinated solvents (e.g., hexafluoroisopropanol) and some polar aprotic solvents like ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate).

-

Moderate to Low Solubility: Expected in aromatic hydrocarbons (e.g., toluene, xylene) and chlorinated solvents (e.g., dichloromethane).

-

Poor Solubility: Expected in water and aliphatic hydrocarbons (e.g., hexane, heptane).

Interrelation of Physicochemical Properties

The physicochemical properties of a compound are interconnected. For instance, the boiling point is directly related to the vapor pressure, and both are influenced by the molecular weight and intermolecular forces. The following diagram illustrates the logical relationships between the core physicochemical properties of this compound and the experimental methods used for their determination.

Caption: Interrelationship of the physicochemical properties of this compound and their corresponding experimental determination methods.

References

An In-depth Technical Guide to 2,2,3,4,4,4-Hexafluorobutyl Acrylate (CAS No. 54052-90-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA), a fluorinated acrylic monomer used in the synthesis of advanced polymers with unique properties. This document details its chemical and physical characteristics, synthesis and polymerization methodologies, key applications, and safety information.

Core Properties

2,2,3,4,4,4-Hexafluorobutyl acrylate is a colorless, transparent liquid notable for its high fluorine content, which imparts desirable properties such as hydrophobicity, chemical resistance, and thermal stability to polymers.[1][2]

Physical Properties

The key physical properties of HFBA are summarized in the table below.

| Property | Value |

| CAS Number | 54052-90-3 |

| Molecular Formula | C₇H₆F₆O₂ |

| Molecular Weight | 236.11 g/mol [1] |

| Appearance | Colorless, transparent liquid[3] |

| Density | 1.389 - 1.392 g/mL at 25°C[1] |

| Boiling Point | 40 - 43°C at 11 hPa (8.25 mmHg)[1] |

| Refractive Index (n20/D) | 1.352[4] |

| Flash Point | 60°C (140°F) - closed cup[5] |

| Storage Temperature | 2-8°C[4] |

Chemical Properties

The following table outlines the typical chemical specifications for commercial grades of HFBA.

| Property | Specification |

| Purity | ≥ 96.0 - 97.0%[1][3] |

| Acid Value | ≤ 0.5%[1] |

| Water Content | ≤ 0.5%[1] |

| Inhibitor | Typically contains 100 ppm 4-tert-butylcatechol[4] |

Synthesis and Polymerization

The synthesis of this compound typically involves a two-step process: the formation of the corresponding fluorinated alcohol followed by its esterification. The resulting monomer can then be polymerized using various controlled radical polymerization techniques to create well-defined polymers.

Synthesis of this compound

A general and widely used method for the synthesis of fluorinated acrylates is the esterification of the corresponding fluorinated alcohol with acryloyl chloride in the presence of a base to neutralize the HCl byproduct. In this case, 2,2,3,4,4,4-hexafluoro-1-butanol (B1297879) is the key precursor.

Experimental Protocol: General Esterification of 2,2,3,4,4,4-hexafluoro-1-butanol

Materials:

-

2,2,3,4,4,4-hexafluoro-1-butanol

-

Acryloyl chloride

-

Triethylamine (B128534) (or other suitable base)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Anhydrous sodium sulfate

-

Inhibitor (e.g., 4-methoxyphenol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2,2,3,4,4,4-hexafluoro-1-butanol and a small amount of inhibitor in the anhydrous solvent.

-

Cool the mixture to 0°C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add acryloyl chloride dropwise from the dropping funnel, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Polymerization of this compound

HFBA can be polymerized via several methods, including free-radical polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT is a particularly effective method for producing polymers with controlled molecular weights and narrow molecular weight distributions.

Experimental Protocol: RAFT Emulsion Polymerization of this compound

This protocol is adapted from a published procedure for the RAFT-mediated polymerization-induced self-assembly of Poly(acrylic acid)-b-Poly(hexafluorobutyl acrylate).

Materials:

-

Poly(acrylic acid) macro-RAFT agent (PAA-RAFT)

-

This compound (HFBA)

-

Sodium hydroxide (B78521) (NaOH)

-

4,4′-Azobis(4-cyanopentanoic acid) (ACPA) initiator

-

Deionized water

Procedure:

-

Dissolve the PAA-RAFT agent and NaOH in deionized water in a flask.

-

Add the HFBA monomer to the aqueous solution and stir at room temperature for 30 minutes to form an emulsion.

-

Prepare a separate aqueous solution of the ACPA initiator.

-

Add the initiator solution to the emulsion.

-

Deoxygenate the reaction mixture by bubbling with nitrogen for 30 minutes.

-

Immerse the flask in a preheated oil bath at 70°C to initiate polymerization.

-

After the desired reaction time, terminate the polymerization by exposing the mixture to air and cooling to room temperature.

-

Characterize the resulting polymer dispersion for monomer conversion (via gravimetry) and polymer molecular weight and distribution (via Size Exclusion Chromatography).

Below is a diagram illustrating the workflow for the RAFT emulsion polymerization of HFBA.

Applications

The unique properties imparted by the hexafluorobutyl group make polymers derived from HFBA valuable in a range of applications.

-

High-Performance Coatings: HFBA is used to prepare exterior paints and coatings with high weather resistance, anti-fouling, and self-cleaning properties.[1][3]

-

Optical Materials: It serves as a raw material for optical resins and as a cladding and core material for optical fibers.[1]

-

Surface Treatments: Polymers containing HFBA are used for treating fabrics, leather, glass, paper, and wood to impart water and stain resistance.[2]

-

Electronic Materials: It is used as a charge control agent for toner and carrier particles in printers and copiers.[1]

-

Biomedical Devices: The properties of HFBA-containing polymers make them suitable for applications such as contact lenses.[1]

Safety and Handling

HFBA is classified as a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[6][7]

GHS Hazard Classification

| Hazard Class | Category |

| Flammable Liquids | 3 |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[6]

-

Use only in a well-ventilated area.[6]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[6]

-

Store in a well-ventilated place. Keep cool.[6]

-

In case of fire, use appropriate extinguishing media.[6]

-

If on skin, wash with plenty of water. If skin irritation occurs, get medical advice.[6]

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]

-

If inhaled, remove person to fresh air and keep comfortable for breathing.[6]

References

- 1. 2,2,3,4,4,4-HEXAFLUORO-1-BUTANOL synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,2,3,4,4,4-Hexafluorobutan-1-ol | C4H4F6O | CID 533990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Controlled copolymerization of n-butyl acrylate with semifluorinated acrylates by RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Iron-Catalyzed Atom Transfer Radical Polymerization of Semifluorinated Methacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2,3,4,4,4-Hexafluorobutyl Acrylate: Structure, Properties, and Emerging Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA). It further explores the burgeoning applications of its polymeric form, poly(2,2,3,4,4,4-Hexafluorobutyl acrylate), in the biomedical field, particularly in the realm of drug delivery, supported by experimental methodologies and characterization data.

Molecular Structure and Identification

This compound is a fluorinated acrylic monomer. The presence of six fluorine atoms in its butyl ester side chain imparts unique properties to this molecule and its corresponding polymer.

A diagrammatic representation of the molecular structure of this compound is provided below.

Caption: 2D structure of this compound.

Table 1: Molecular Identifiers and Properties

| Identifier/Property | Value |

| CAS Number | 54052-90-3[1] |

| Molecular Formula | C₇H₆F₆O₂[1] |

| Molecular Weight | 236.11 g/mol [1] |

| IUPAC Name | 2,2,3,4,4,4-hexafluorobutyl prop-2-enoate[2] |

| SMILES String | C=CC(=O)OCC(F)(F)C(F)C(F)(F)F[3] |

| InChI Key | LMVLEDTVXAGBJV-UHFFFAOYSA-N[2] |

| Appearance | Colorless transparent liquid |

| Boiling Point | 40-43 °C at 8 mmHg |

| Density | 1.389 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.352 |

Experimental Protocols

Synthesis of this compound

A representative synthetic route to this compound is via the esterification of 2,2,3,4,4,4-hexafluorobutanol with acryloyl chloride. A generalized experimental protocol is outlined below:

Materials:

-

2,2,3,4,4,4-Hexafluorobutanol

-

Acryloyl chloride

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine)

-

Polymerization inhibitor (e.g., hydroquinone)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a stirred, cooled (0 °C) solution of 2,2,3,4,4,4-hexafluorobutanol and a tertiary amine base in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), acryloyl chloride is added dropwise.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

The reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

A polymerization inhibitor is added to the filtrate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Caption: Workflow for the synthesis of HFBA.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.[4][5] The characteristic signals are expected for the vinyl protons (δ 5.8-6.5 ppm) and the methylene (B1212753) protons adjacent to the ester oxygen (δ ~4.5 ppm).

-

13C NMR: The carbon-13 NMR spectrum is also typically obtained in CDCl₃.[6] The spectrum will show signals for the carbonyl carbon (δ ~165 ppm), vinyl carbons (δ ~128-132 ppm), and the carbons of the hexafluorobutyl group, which will exhibit splitting due to carbon-fluorine coupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the liquid monomer can be obtained using attenuated total reflectance (ATR) or by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[7][8]

Procedure for Thin Film Analysis:

-

Place a small drop of the liquid this compound onto a clean salt plate.

-

Gently place a second salt plate on top to create a thin, uniform film.

-

Mount the plates in the spectrometer and acquire the spectrum.

-

Characteristic absorption bands are expected for the C=O stretch of the ester (~1730 cm⁻¹), C=C stretch of the alkene (~1637 cm⁻¹), and strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹.[8]

Mass Spectrometry (MS): Mass spectral analysis can be performed using various ionization techniques. Electron ionization (EI) is a common method for volatile compounds and would likely lead to fragmentation, providing structural information.[9] Softer ionization techniques such as chemical ionization (CI) or electrospray ionization (ESI) may be employed to observe the molecular ion with less fragmentation.[9]

Applications in Drug Development and Biomedical Research

While this compound itself is a monomer, its polymer, poly(this compound) (PHFBA), and copolymers incorporating this monomer, are of significant interest in the biomedical field. The unique properties imparted by the fluorine content, such as hydrophobicity, chemical inertness, and low surface energy, make these polymers attractive for various applications.

Polymeric Nanoparticles for Drug Delivery

Polymeric nanoparticles (PNPs) are widely investigated as carriers for targeted drug delivery.[10][11][12][13] The formulation of drugs within a polymeric matrix can enhance their bioavailability, provide controlled release, and improve therapeutic efficacy while minimizing side effects.[13] Copolymers containing this compound can be synthesized to form amphiphilic block copolymers that self-assemble into micelles or nanoparticles in aqueous environments.[14] These nanoparticles can encapsulate hydrophobic drugs within their core, while the hydrophilic block forms a stabilizing corona.

Cellular Uptake and Biocompatibility

A critical aspect of any drug delivery system is its interaction with cells. Studies on various polymeric nanoparticles have shown that factors such as size, surface charge, and composition influence their cellular uptake.[15][16] The endocytosis pathway is a primary mechanism for the internalization of nanoparticles.[16] While specific studies on the cellular uptake of pure PHFBA nanoparticles are limited, research on similar fluorinated polymers and other polyacrylates suggests that they are internalized by cells.[16] The biocompatibility of the polymer is also a key consideration. In vitro and in vivo studies are essential to evaluate any potential cytotoxicity or inflammatory response.[17][18]

Caption: Logical flow from monomer to drug delivery.

In Vivo Behavior

In vivo studies are crucial to understand the biodistribution, pharmacokinetics, and efficacy of nanoparticle-based drug delivery systems.[19][20][21] Research on poly(perfluorodecyl acrylate) nanoparticles, a structurally related polymer, has shown that these particles can be visualized in various organs after intravenous administration in animal models.[19][21] Such studies are vital for assessing the potential of these materials for systemic drug delivery.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Table 2: Hazard Information

| Hazard Statement | Description |

| H226 | Flammable liquid and vapor[2] |

| H315 | Causes skin irritation[2] |

| H319 | Causes serious eye irritation[2] |

| H335 | May cause respiratory irritation[2] |

Conclusion

This compound is a valuable monomer for the synthesis of fluorinated polymers with unique properties. While its primary applications have been in materials science, the resulting polymers are gaining attention for their potential in biomedical applications, particularly in the development of advanced drug delivery systems. Further research into the biological interactions of these polymers, including their effects on specific signaling pathways and their efficacy in delivering therapeutic agents, will be crucial for realizing their full potential in the pharmaceutical and medical fields.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C7H6F6O2 | CID 2774977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [sobekbio.com]

- 4. rsc.org [rsc.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. This compound(54052-90-3) 13C NMR [m.chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. azom.com [azom.com]

- 9. uni-saarland.de [uni-saarland.de]

- 10. Polymeric Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure‐Based Varieties of Polymeric Nanocarriers and Influences of Their Physicochemical Properties on Drug Delivery Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication | MDPI [mdpi.com]

- 14. Novel tri-block copolymers of poly(acrylic acid)-b-poly(2,2,3,3,4,4,4-hexafluorobutyl acrylate)-b-poly(acrylic acid) prepared via two-step RAFT emulsion polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Multivariate Analysis of Cellular Uptake Characteristics for a (Co)polymer Particle Library - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. In Vivo Study on 3D-Printed Polylactic Acid Nerve Tubes for Sciatic Nerve Injury Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In-vivo time course of organ uptake and blood-brain-barrier permeation of poly(L-lactide) and poly(perfluorodecyl acrylate) nanoparticles with different surface properties in unharmed and brain-traumatized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo comparison study of FDA-approved surface-modifying additives and poly-2-methoxyethylacrylate circuit surfaces coatings during cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | In-vivo time course of organ uptake and blood-brain-barrier permeation of poly(L-lactide) and poly(perfluorodecyl acrylate) nanoparticles with different surface properties in unharmed and brain-traumatized rats [frontiersin.org]

An In-depth Technical Guide on the Thermal Stability of Poly(2,2,3,4,4,4-Hexafluorobutyl acrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of poly(2,2,3,4,4,4-Hexafluorobutyl acrylate) (poly(HFBA)). The incorporation of fluorine atoms into polyacrylates significantly influences their properties, often enhancing thermal stability, chemical resistance, and lowering surface energy. Understanding the thermal decomposition behavior of poly(HFBA) is crucial for its application in various fields, including advanced coatings, optical fibers, and biomedical devices, where materials are often subjected to elevated temperatures during manufacturing, processing, or end-use.

Introduction to Poly(this compound)

Poly(this compound) is a fluorinated acrylic polymer. The presence of the hexafluorobutyl group in the side chain imparts unique properties to the material. Fluorinated polymers are generally known for their high thermal stability, chemical inertness, and low surface energy. These characteristics are attributed to the high bond energy of the C-F bond and the shielding effect of the fluorine atoms. Poly(HFBA) is synthesized by the polymerization of the 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) monomer.

Thermal Stability Analysis

The primary technique for evaluating the thermal stability of polymers is Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides critical information about the polymer's decomposition temperatures and overall thermal stability.

The following table summarizes hypothetical TGA data for a series of acrylic copolymers with varying content of hexafluorobutyl acrylate (HFBA), as might be determined from experimental analysis. This data is illustrative and intended to demonstrate how such data would be presented.

| Copolymer Composition (wt% HFBA) | Onset Decomposition Temperature (Tonset, °C) | Temperature at Maximum Decomposition Rate (Tmax, °C) | Residue at 600 °C (%) |

| 0 | 350 | 390 | 5 |

| 10 | 365 | 405 | 7 |

| 20 | 380 | 420 | 10 |

| 30 | 395 | 435 | 12 |

Note: This data is illustrative and based on general trends observed for fluorinated polymers.

Experimental Protocols

A detailed experimental protocol for conducting Thermogravimetric Analysis (TGA) on a polymer sample like poly(HFBA) is provided below. This protocol is based on standard methodologies for polymer thermal analysis.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation:

-

Ensure the polymer sample is dry and free of residual solvents. This can be achieved by drying the sample in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

-

Accurately weigh 5-10 mg of the polymer sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

-

Experimental Conditions:

-

Atmosphere: High purity nitrogen (99.999%) or air, depending on whether thermal or thermo-oxidative stability is being investigated.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. Slower heating rates (e.g., 5 °C/min) can provide better resolution of decomposition events, while faster rates (e.g., 20 °C/min) may shift the decomposition temperatures to higher values.

-

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), which is often calculated as the temperature at which 5% weight loss occurs.

-

Determine the temperature of the maximum rate of weight loss (Tmax) from the peak of the derivative of the TGA curve (DTG curve).

-

Determine the percentage of residual mass at the end of the experiment.

-

Visualization of Experimental Workflow and Decomposition Pathway

The following diagram illustrates a typical workflow for the thermal analysis of a polymer sample using TGA.

The thermal decomposition of polyacrylates can proceed through several mechanisms, including chain scission, depolymerization, and side-group elimination. For fluorinated polyacrylates, the decomposition is expected to be complex due to the presence of the C-F bonds. A plausible, though generalized, decomposition pathway for poly(HFBA) is initiated by random chain scission of the polymer backbone. This is followed by a series of radical-induced reactions, leading to the formation of volatile products.

Conclusion

Poly(this compound) is expected to exhibit high thermal stability due to its fluorinated nature. While specific quantitative TGA data for the homopolymer is limited in publicly accessible literature, analysis of related copolymers indicates that the incorporation of the hexafluorobutyl acrylate monomer enhances thermal resistance. The standardized TGA protocol provided herein offers a robust method for evaluating the thermal stability of this and other fluorinated polymers. The proposed decomposition pathway provides a general framework for understanding the degradation mechanism, which is likely to involve a combination of chain scission, depolymerization, and side-group reactions. Further research utilizing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be invaluable for elucidating the precise decomposition products and mechanism for poly(HFBA).

References

In-Depth Technical Guide: Refractive Index of 2,2,3,4,4,4-Hexafluorobutyl Acrylate Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the refractive index of polymers based on 2,2,3,4,4,4-hexafluorobutyl acrylate (B77674) (HFBA). Fluorinated polymers are of significant interest in advanced materials science, particularly in applications requiring low refractive indices, high optical clarity, and excellent environmental resistance. This document details the available data on the refractive index of these materials, outlines experimental protocols for their synthesis and characterization, and presents logical workflows for their development.

Quantitative Data on Refractive Index

The refractive index is a critical optical property that quantifies the bending of a ray of light as it passes from one medium to another. For polymers, this property is dependent on factors such as molecular weight, temperature, and the wavelength of light.

Data for the monomer, 2,2,3,4,4,4-hexafluorobutyl acrylate (HFBA), is readily available. In contrast, specific data for the polymer, poly(this compound) (PHFBA), is limited in publicly accessible literature. The available quantitative data is summarized in the table below.

| Material | Chemical Name | Refractive Index (n) | Measurement Conditions |

| Monomer | This compound (HFBA) | 1.352[1] | 20°C, 589 nm (Sodium D-line) |

| Polymer | Poly(this compound) (PHFBA) | 1.3920[2][3] | Not Specified |

Experimental Protocols

Synthesis of Poly(this compound)

The synthesis of well-defined PHFBA can be achieved through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods allow for precise control over the polymer's molecular weight and architecture.

This method describes the synthesis of a block copolymer, poly(acrylic acid)-b-poly(this compound), via RAFT emulsion polymerization. A similar procedure can be adapted for the homopolymerization of HFBA.

Materials:

-

This compound (HFBA) monomer

-

Poly(acrylic acid) macro-RAFT agent (PAA-RAFT)

-

Sodium hydroxide (B78521) (NaOH)

-

4,4'-Azobis(4-cyanopentanoic acid) (ACPA) as the initiator

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Argon gas

Procedure:

-

In a 100 mL flask, dissolve the PAA-RAFT agent and sodium hydroxide in deionized water.

-

Add the HFBA monomer to the aqueous solution and stir the mixture at room temperature for 30 minutes to ensure proper dispersion.

-

Prepare an aqueous solution of the ACPA initiator, neutralized with sodium bicarbonate.

-

Add the initiator solution to the reaction mixture.

-

Deoxygenate the mixture by bubbling with argon gas for 30 minutes.

-

Place the flask in a preheated oil bath at 80°C and maintain for 4 hours.

-

Terminate the reaction by immersing the flask in an ice bath.

-

The resulting polymer can be purified by demulsification and drying under vacuum to remove unreacted monomers and water.

ATRP is another powerful technique for synthesizing well-defined fluorinated polymers. While a specific protocol for HFBA was not found, a general procedure for the ATRP of a similar monomer, 2,2,3,4,4,4-hexafluorobutyl methacrylate (B99206) (HFBMA), is described and can be adapted.[4]

Materials:

-

This compound (HFBA) monomer

-

Initiator (e.g., an octa-functional silsesquioxane-based initiator)

-

Catalyst system (e.g., CuCl/2,2'-bipyridine or CuCl/N,N,N',N'',N''-pentamethyldiethylenetriamine)

-

Solvent (e.g., trifluorotoluene)

Procedure:

-

Combine the HFBA monomer, initiator, and catalyst system in a reaction vessel.

-

Add the solvent to the mixture.

-

Deoxygenate the reaction mixture through several freeze-pump-thaw cycles.

-

Place the reaction vessel in a thermostatically controlled oil bath at a specified temperature (e.g., 75°C).

-

Allow the polymerization to proceed for the desired time to achieve the target molecular weight.

-

Terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

The polymer can be purified by precipitation in a non-solvent (e.g., methanol) and subsequent drying.

Measurement of Refractive Index

The refractive index of polymeric materials can be measured using several techniques. The choice of method often depends on the sample form (e.g., bulk material, thin film, or solution).

The Abbe refractometer is a common instrument for measuring the refractive index of liquids and solids. For polymer films, a contact liquid with a refractive index higher than that of the sample is typically used.

General Procedure:

-

Calibrate the Abbe refractometer using a standard with a known refractive index (e.g., distilled water).

-

Apply a small amount of the polymer solution or a thin film of the polymer onto the prism of the refractometer. If using a film, a suitable contact liquid should be applied between the film and the prism.

-

Illuminate the sample using a monochromatic light source (e.g., a sodium lamp).

-

Adjust the refractometer to bring the boundary line between the light and dark fields into sharp focus.

-

Align the crosshairs with the boundary line.

-

Read the refractive index value from the instrument's scale.

-

For temperature-dependent measurements, a water bath can be connected to the refractometer to control the temperature of the prism and the sample.

Spectroscopic ellipsometry is a highly sensitive optical technique for determining the thickness and refractive index of thin films.

General Procedure:

-

Prepare a thin film of the PHFBA on a suitable substrate (e.g., a silicon wafer) by methods such as spin-coating or dip-coating.

-

Place the sample on the ellipsometer stage.

-

A beam of polarized light is directed onto the sample at a known angle of incidence.

-

The change in polarization of the reflected light is measured by the detector as a function of wavelength.

-

An optical model, which includes the substrate and the polymer film, is constructed.

-

The experimental data is fitted to the model to determine the refractive index and thickness of the polymer film. The Cauchy model is often used to describe the refractive index dispersion of transparent polymers.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and optical characterization of poly(this compound).

Logical Relationship of Polymerization Techniques

The diagram below outlines the logical relationship between the key components of controlled radical polymerization techniques used for synthesizing well-defined polymers.

References

In-Depth Spectroscopic Analysis of 2,2,3,4,4,4-Hexafluorobutyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,2,3,4,4,4-Hexafluorobutyl acrylate (B77674) (HFBA), a fluorinated monomer of significant interest in materials science and polymer chemistry. This document details the expected spectroscopic signatures based on ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and Mass Spectrometry, and outlines the fundamental experimental protocols for acquiring this data.

Chemical Structure and Properties

2,2,3,4,4,4-Hexafluorobutyl acrylate is a volatile, flammable liquid with the chemical formula C₇H₆F₆O₂ and a molecular weight of 236.11 g/mol . Its structure comprises an acrylate functional group esterified with a hexafluorobutyl alcohol. The presence of multiple fluorine atoms imparts unique properties to the monomer and its subsequent polymers, including high thermal stability, chemical resistance, and low surface energy.

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on typical values for similar fluorinated acrylate esters. It is important to note that actual experimental values may vary slightly depending on the solvent, concentration, and instrument used.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.4 - 6.6 | dd | 1H | H-C=C (trans to C=O) |

| 6.1 - 6.3 | dd | 1H | H-C=C (cis to C=O) |

| 5.9 - 6.1 | dd | 1H | H-C=C (geminal) |

| 4.5 - 4.8 | t | 2H | O-CH₂ |

| 4.8 - 5.2 | dm | 1H | CF₂-CHF-CF₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| 164 - 166 | C=O |

| 130 - 132 | =CH₂ |

| 128 - 130 | =CH- |

| 115 - 125 (t) | CF₂ |

| 105 - 115 (dq) | CHF |

| 118 - 128 (q) | CF₃ |

| 60 - 65 (t) | O-CH₂ |

Table 3: ¹⁹F NMR Spectroscopic Data (Predicted, referenced to CFCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| -70 to -75 | d | -CF₃ |

| -130 to -140 | m | -CF₂- |

| -205 to -215 | m | -CHF- |

Table 4: FT-IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | =C-H stretch |

| 2980 - 2940 | Weak | C-H stretch |

| 1735 - 1720 | Strong | C=O stretch (ester) |

| 1640 - 1620 | Medium | C=C stretch |

| 1410 - 1400 | Medium | =C-H in-plane bend |

| 1300 - 1000 | Strong, Broad | C-F stretch |

| 1200 - 1100 | Strong | C-O stretch |

| 990 - 980 | Medium | =C-H out-of-plane bend |

Table 5: Mass Spectrometry Data (Predicted Fragmentation)

| m/z | Interpretation |

| 236 | [M]⁺ (Molecular Ion) |

| 217 | [M - F]⁺ |

| 181 | [M - C₂H₃O]⁺ |

| 167 | [M - CF₃]⁺ |

| 55 | [C₃H₃O]⁺ (Acryloyl cation) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-12 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Reference the spectrum to the deuterated solvent signal.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum. Proton decoupling may be applied to simplify the spectra.

-

Typical parameters: wide spectral width (e.g., -250 to 0 ppm), pulse angle of 45-90°, relaxation delay of 2-5 seconds.

-

Use an external reference standard such as CFCl₃ (0 ppm).

-

Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal. This is often the simplest method for liquid samples.

-

-

Instrumentation: Use an FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and elucidate its structure.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like HFBA, direct infusion or injection into a gas chromatograph coupled to the mass spectrometer (GC-MS) is suitable.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce characteristic fragmentation patterns.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions. This information can be used to confirm the structure of the molecule.

-

Caption: Logical flow for the complete spectroscopic characterization.

Conclusion

The spectroscopic analysis of this compound provides a detailed fingerprint of its molecular structure. The combination of NMR, FT-IR, and Mass Spectrometry allows for unambiguous identification, purity assessment, and structural confirmation. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with this important fluorinated monomer.

In-Depth Technical Guide: Solubility of 2,2,3,4,4,4-Hexafluorobutyl Acrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the solubility characteristics of 2,2,3,4,4,4-Hexafluorobutyl Acrylate (B77674) (HFBA) in various organic solvents. This information is critical for professionals engaged in polymer synthesis, formulation development, and materials science where this fluoroacrylate monomer is employed.

Given the scarcity of specific quantitative solubility data in published literature, this guide provides a qualitative solubility profile derived from fundamental chemical principles and solvents documented in the synthesis and polymerization of HFBA and similar fluoroacrylates. Additionally, a comprehensive, general experimental protocol for the quantitative determination of liquid monomer solubility is presented to empower researchers to generate precise data for their specific applications.

Data Presentation: Qualitative Solubility Profile

The anticipated solubility of 2,2,3,4,4,4-Hexafluorobutyl Acrylate across a spectrum of common organic solvents is outlined in the table below. This profile is based on the monomer's molecular structure, which features a polar acrylate functional group and a nonpolar, fluorinated alkyl chain, leading to a nuanced solubility behavior.

| Solvent Classification | Solvent | Expected Solubility | Rationale |

| Polar Aprotic | Tetrahydrofuran (THF) | Soluble | A versatile solvent for a wide range of monomers and polymers. |

| Acetone | Soluble | Effective at dissolving a broad array of organic compounds. | |

| Ethyl Acetate | Soluble | As an ester, it is expected to be compatible with the acrylate moiety. | |

| Acetonitrile | Soluble | A common polar aprotic solvent in organic synthesis. | |

| Dimethylformamide (DMF) | Soluble | A highly polar solvent known for its broad solvency power. | |

| Polar Protic | Ethanol (B145695) | Soluble | Utilized as a solvent in the synthesis of macro-RAFT agents for HFBA polymerization.[1] |

| Methanol | Soluble | Expected to have similar solvating properties to ethanol for this monomer. | |

| Water | Sparingly Soluble | While used in emulsion polymerization, the hydrophobic fluorinated chain likely limits its solubility in water. | |

| Nonpolar Aromatic | Toluene | Soluble | A standard solvent for many organic reactions and polymer systems. |

| Xylene | Soluble | Exhibits similar solvent properties to toluene. | |

| Anisole | Soluble | Has been reported as a solvent for the Atom Transfer Radical Polymerization (ATRP) of acrylates. | |

| Nonpolar Aliphatic | Hexane (B92381) | Sparingly Soluble | The polarity of the acrylate group may reduce solubility in highly nonpolar aliphatic solvents. |

| Cyclohexane | Sparingly Soluble | Similar solubility behavior to hexane is expected. | |

| Fluorinated | Trifluorotoluene | Soluble | The "like dissolves like" principle suggests good miscibility due to the fluorine content in both molecules. It has been used in the ATRP of a similar monomer. |

Experimental Protocols: Quantitative Solubility Determination

For researchers requiring precise solubility values, the isothermal equilibrium method is a reliable and widely accepted experimental protocol for determining the solubility of a liquid monomer such as this compound.

Objective

To accurately measure the saturation concentration of this compound in a selected organic solvent at a constant, defined temperature.

Materials

-

High-purity this compound

-

Analytical grade organic solvent

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Scintillation vials with polytetrafluoroethylene (PTFE)-lined caps

-

Calibrated positive displacement micropipettes

-

Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV for HPLC)

-

Class A volumetric flasks and syringes

Procedure

-

Calibration Curve Preparation: A series of standard solutions of HFBA in the chosen solvent are prepared at known concentrations. These standards are then analyzed to generate a calibration curve that correlates instrument response (e.g., peak area) to concentration.

-

Sample Preparation: A known volume or mass of the organic solvent is added to several vials.

-

Monomer Addition: An excess amount of HFBA is added to each vial to ensure that the solvent becomes saturated, with a visible excess of the monomer present as a separate phase.

-

Equilibration: The vials are securely capped and placed in the temperature-controlled shaker or water bath. The samples are agitated at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure that thermodynamic equilibrium is achieved.

-

Phase Separation: Following equilibration, agitation is ceased, and the vials are left undisturbed at the constant experimental temperature to allow the undissolved monomer to settle, resulting in a clear supernatant of the saturated solution.

-

Sampling: A precise volume of the clear supernatant is carefully withdrawn using a syringe. To prevent any temperature-induced precipitation, the syringe can be pre-warmed or pre-cooled to the experimental temperature.

-

Dilution: The collected aliquot of the saturated solution is accurately diluted with the solvent to a concentration that falls within the linear dynamic range of the previously established calibration curve.

-

Instrumental Analysis: The diluted samples are analyzed by GC or HPLC. The concentration of HFBA in the diluted sample is determined from the calibration curve.

-

Solubility Calculation: The solubility of HFBA in the solvent is calculated from the measured concentration of the diluted sample and the dilution factor. The final value is typically expressed in units such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

Safety Precautions

This compound may cause skin and eye irritation.[2] All experimental work should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemically resistant gloves, and a laboratory coat, must be worn at all times.

Mandatory Visualization

The following diagram illustrates a representative experimental workflow for the synthesis of a Poly(acrylic acid)-b-Poly(this compound) block copolymer. This is achieved through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a prevalent and controlled polymerization technique for this class of monomers.[1]

Caption: Workflow for RAFT Polymerization of HFBA.

References

environmental fate of fluorinated acrylates

An In-depth Technical Guide on the Environmental Fate of Fluorinated Acrylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated acrylates are a class of chemicals utilized in a variety of industrial and consumer applications for their unique properties, including water and oil repellency. These compounds are typically polymers with a polyacrylate backbone and fluorinated side chains. The environmental fate of these substances is of significant interest due to the persistence of the carbon-fluorine bond and the potential for the formation of persistent and toxic degradation products, such as perfluoroalkyl carboxylic acids (PFCAs). This guide provides a comprehensive overview of the current scientific understanding of the environmental degradation, bioaccumulation, and toxicity of fluorinated acrylates.

Environmental Degradation Pathways

The environmental degradation of fluorinated acrylates is a complex process involving biotic and abiotic pathways. The primary point of initial degradation is the ester linkage between the acrylate (B77674) backbone and the fluorinated side chain. Once cleaved, the fluorinated side-chain, often a fluorotelomer alcohol (FTOH), can undergo further transformation.

Biodegradation

In soil and water, microbial activity plays a crucial role in the degradation of fluorinated acrylate polymers. The primary mechanism is the enzymatic hydrolysis of the ester bond, releasing the FTOH side chain. This initial step can be followed by the microbial oxidation of the FTOH to form various intermediate products and ultimately PFCAs.

Studies have shown that the biodegradation rates of fluorinated acrylate polymers in soil and water can be slow, with half-lives ranging from years to centuries. For instance, a study on two commercial acrylate-linked fluorotelomer-based polymers (FTPs) in saturated soils and water reported half-life estimates ranging from 33 to 112 years[1]. Another study on an acrylate-linked fluorotelomer polymer in soil microcosms estimated a half-life of about 870–1400 years for a coarse-grained polymer, with modeling suggesting that more finely grained polymers in soils might have shorter half-lives of about 10–17 years[2]. In contrast, the monomeric forms, 8:2 fluorotelomer acrylate (FTAC) and 8:2 fluorotelomer methacrylate (B99206) (FTMAC), degrade more rapidly in aerobic soils, with half-lives of ≤5 days and ≤15 days, respectively[3].

The presence of plants and wastewater treatment plant (WWTP) biosolids can significantly enhance the biodegradation of fluorotelomer-based acrylate polymers (FTACPs), leading to a higher rate of perfluorooctanoate (PFOA) formation[4].

Abiotic Degradation

2.2.1. Hydrolysis

Hydrolysis of the ester linkage in fluorinated acrylates can occur abiotically, influenced by pH and temperature. Studies have shown that under alkaline conditions (pH 10), the degradation of commercial FTPs can be roughly 10-fold faster than at neutral pH, suggesting that hydroxide-mediated hydrolysis is a significant degradation pathway[1].

2.2.2. Atmospheric Degradation

Volatile fluorinated acrylates and their degradation products, such as FTOHs, can be transported in the atmosphere. Their atmospheric fate is primarily determined by their reaction with hydroxyl radicals (•OH). The atmospheric lifetimes of these compounds are relatively short, indicating that they will be oxidized near their emission sources. This oxidation process can contribute to the formation of ground-level ozone and photooxidants. The degradation products of these atmospheric reactions can include fluorinated pyruvates and glyoxylates, which may further react to form PFCAs.

Degradation Product Formation

The degradation of fluorinated acrylates, through both biotic and abiotic pathways, leads to the formation of a series of transformation products. The initial cleavage of the ester bond releases fluorotelomer alcohols (FTOHs). These FTOHs are then further degraded in the environment to form fluorotelomer carboxylic acids and ultimately persistent perfluoroalkyl carboxylic acids (PFCAs)[3]. For example, the biotransformation of 8:2 FTAC and 8:2 FTMAC in soil has been shown to generate PFOA, with yields of up to 10.3 mol% after 105 days[3].

Quantitative Data on Environmental Fate

The following tables summarize key quantitative data on the degradation and bioaccumulation of fluorinated acrylates and related compounds.

Table 1: Biodegradation Half-Lives of Fluorinated Acrylates and Polymers

| Compound/Polymer | Matrix | Half-Life | Reference(s) |

| 8:2 Fluorotelomer Acrylate (FTAC) | Aerobic Soil | ≤ 5 days | [3] |

| 8:2 Fluorotelomer Methacrylate (FTMAC) | Aerobic Soil | ≤ 15 days | [3] |

| Acrylate-linked Fluorotelomer Polymer | Soil | 870 - 1400 years (coarse-grained) | [2] |

| Acrylate-linked Fluorotelomer Polymer | Soil | 10 - 17 years (modeled, fine-grained) | [2] |

| Commercial Acrylate-linked FTPs | Saturated Soil & Water | 33 - 112 years | [1] |

| Poly(8:2 FTAC) | Soil-Plant Microcosm | 8 - 111 years | [5][6] |

Table 2: Bioaccumulation and Bioconcentration Factors (BAF/BCF) of Related Per- and Polyfluoroalkyl Substances (PFAS)

| Compound | Organism | Log BAF/BCF (L/kg ww) | Reference(s) |

| Perfluorooctane Sulfonic Acid (PFOS) | Fish (Teleostei) | 3.47 (median log BAF) | [7] |

| Perfluorooctanoic Acid (PFOA) | Fish (Teleostei) | 2.16 (median log BAF) | [7] |

Note: Data for specific fluorinated acrylates are limited; values for their degradation products and related PFAS are provided as indicators of bioaccumulation potential.

Experimental Protocols

Soil Microcosm Biodegradation Study

This protocol is a generalized procedure based on methodologies described in the literature for assessing the biodegradation of fluorinated acrylate polymers in soil[2][4].

Objective: To determine the rate of biodegradation of a fluorinated acrylate polymer in soil and identify its degradation products.

Materials:

-

Test soil, characterized for properties such as pH, organic carbon content, and microbial biomass.

-

Fluorinated acrylate polymer test substance.

-

Microcosm vessels (e.g., glass jars with airtight lids).

-

Solvents for extraction (e.g., methanol (B129727), ethyl acetate).

-

Analytical standards for expected degradation products (e.g., FTOHs, PFCAs).

-

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS), Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).

Procedure:

-

Microcosm Preparation:

-

A known amount of the fluorinated acrylate polymer is thoroughly mixed with the test soil.

-

The amended soil is placed into the microcosm vessels.

-

Control microcosms containing soil without the test substance are also prepared.

-

The moisture content of the soil is adjusted to a predetermined level (e.g., 50-60% of water holding capacity).

-

-

Incubation:

-

The microcosms are incubated in the dark at a constant temperature (e.g., 20-25 °C) for a specified period (e.g., up to a year or more).

-

The headspace of the microcosms can be periodically flushed with air to maintain aerobic conditions.

-

-

Sampling and Extraction:

-

At designated time points, replicate microcosms are sacrificed for analysis.

-

The soil is extracted sequentially with appropriate solvents (e.g., ethyl acetate (B1210297) followed by methanol) to recover the parent polymer and its degradation products.

-

-

Analysis:

-

The extracts are concentrated and analyzed by GC-MS for volatile and semi-volatile degradation products like FTOHs.

-

The extracts are also analyzed by LC-MS/MS for non-volatile degradation products such as PFCAs.

-

-

Data Analysis:

-

The concentrations of the parent polymer and its degradation products are quantified over time.

-

The degradation rate and half-life of the parent polymer are calculated using appropriate kinetic models (e.g., first-order kinetics).

-

LC-MS/MS Analysis of Degradation Products

This protocol provides a general outline for the analysis of PFCAs in environmental matrices[8][9][10][11].

Objective: To quantify the concentration of PFCAs in soil or water extracts.

Procedure:

-

Sample Preparation:

-

Aqueous samples are typically pre-concentrated using solid-phase extraction (SPE).

-

Soil extracts are often subjected to a clean-up step to remove interfering matrix components.

-

Isotopically labeled internal standards are added to the samples prior to extraction to correct for matrix effects and recovery losses.

-

-

Chromatographic Separation:

-

An aliquot of the prepared extract is injected into a liquid chromatograph.

-